molecular formula C9H13BrN2O B1532518 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole CAS No. 2167500-73-2

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

Cat. No.: B1532518
CAS No.: 2167500-73-2
M. Wt: 245.12 g/mol
InChI Key: VGKZZAULDJNZKT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with three heteroatoms: one oxygen and two nitrogen atoms. The presence of a bromomethyl group and a cyclohexyl group attached to the oxadiazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexyl hydrazine with a suitable carboxylic acid derivative, followed by bromination to introduce the bromomethyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the cyclization and bromination steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): for bromination reactions.

    Hydrobromic acid (HBr): for substitution reactions.

    Oxidizing agents: like potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .

Scientific Research Applications

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of certain enzymes or the modification of cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-cyclohexyl-1,3,4-oxadiazole
  • 2-(Methyl)-5-cyclohexyl-1,3,4-oxadiazole
  • 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole is unique due to the presence of both a bromomethyl group and a cyclohexyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups provides distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

2-(bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZZAULDJNZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
Reactant of Route 5
2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

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